N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

Description

Introduction to N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

Systematic Nomenclature and Structural Identification

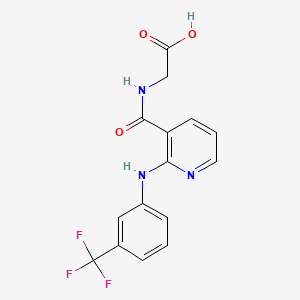

The compound’s IUPAC name, N-[[2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinyl]carbonyl]glycine, precisely defines its molecular architecture. Key structural components include:

- A pyridine ring substituted at the 2-position with an amino group linked to a 3-(trifluoromethyl)phenyl moiety.

- A nicotinamide backbone (3-pyridinyl carbonyl) conjugated to glycine via an amide bond.

Molecular Formula : C₁₅H₁₂F₃N₃O₃

Molecular Mass : 339.27 g/mol.

Table 1: Key Identifiers

The trifluoromethyl group (-CF₃) at the phenyl meta-position and the amide linkage to glycine are critical for its physicochemical properties, including enhanced lipophilicity and metabolic stability.

Historical Context in Trifluoromethylpyridine Chemistry

Trifluoromethylpyridine (TFMP) derivatives emerged as pivotal agrochemical and pharmaceutical intermediates due to fluorine’s electronegativity and the pyridine ring’s aromatic stability. The synthesis of TFMP derivatives began with Swarts’ 1898 benzotrifluoride work, but industrial-scale production of 3-trifluoromethylpyridine via chlorination/fluorination of picoline became feasible in the 1940s.

Key Developments:

- Vapor-Phase Fluorination : Early methods used high-temperature (300°C) reactions with FeF₃ catalysts to convert trichloromethylpyridines to TFMPs, though byproduct formation limited yields.

- Liquid-Phase Catalysis : Modern approaches employ HF with metal halides (e.g., FeCl₃) under superatmospheric pressures, improving selectivity for compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Schoenebeck’s Method : A 2019 breakthrough enabled N-trifluoromethyl amide synthesis via isothiocyanate fluorination, relevant for constructing the target compound’s amide bond.

The target molecule’s trifluoromethylpyridine moiety aligns with bioactive TFMP derivatives used in pesticides (e.g., fluazifop) and pharmaceuticals, leveraging fluorine’s ability to modulate bioavailability and target binding.

Position Within Glycine-Derived Amide Compounds

Glycine amides are ubiquitous in medicinal chemistry due to glycine’s role as a proteinogenic amino acid and neurotransmitter. The target compound’s amide linkage bridges a TFMP pharmacophore to glycine, a strategy employed to enhance solubility and enzymatic stability.

Structural and Functional Comparisons:

- Bioactive Glycine Amides : Vascular adhesion protein-1 (VAP-1) inhibitors like N-acyl glycine amides use tertiary amides to improve blood stability and membrane permeability.

- Synthetic Methods : Carbodiimide-mediated coupling, as seen in HA-glycine peptide conjugates, parallels the target compound’s synthesis.

Table 2: Glycine Amide Derivatives in Research

The conjugation of glycine to a TFMP scaffold merges metabolic resilience (from -CF₃) with glycine’s biocompatibility, positioning the compound as a candidate for further bioactivity studies.

Properties

IUPAC Name |

2-[[2-[3-(trifluoromethyl)anilino]pyridine-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(24)20-8-12(22)23/h1-7H,8H2,(H,19,21)(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQYJUFDGJFASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178569 | |

| Record name | N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-84-3 | |

| Record name | N-[[2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinyl]carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23869-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[2-[[3-(trifluoromethyl)phenyl]amino]pyridin-3-yl]carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)PYRIDIN-3-YL)CARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z03V4RS13O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine generally follows a multi-step approach:

Step 1: Formation of the Amino-Substituted Pyridine Intermediate

The key intermediate involves the substitution of a pyridin-3-yl carbonyl moiety with a 3-(trifluoromethyl)phenyl amine. This is typically achieved via nucleophilic aromatic substitution or amide bond formation between a pyridine-3-carboxylic acid derivative and the trifluoromethyl-substituted aniline.Step 2: Coupling with Glycine

The pyridinyl amide intermediate is then coupled with glycine or a glycine derivative to form the final amide bond, linking the glycine moiety through its amino group to the carbonyl group on the pyridine ring.

This general approach is supported by analogous synthetic routes reported for similar compounds, where amide bond formation is facilitated by peptide coupling reagents or activated carboxylic acid derivatives.

Detailed Preparation Methods

Amide Bond Formation Techniques

Amide bond formation is central to the preparation of this compound. Common methods include:

Use of Carbodiimide Coupling Agents (e.g., EDC, DCC)

These reagents activate the carboxyl group of glycine or pyridine-3-carboxylic acid derivatives, facilitating nucleophilic attack by the amino group of the trifluoromethyl aniline or glycine, respectively. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).Mixed Anhydride Method

The carboxylic acid is converted into a mixed anhydride intermediate using reagents such as chloroformates. This intermediate then reacts with the amine to form the amide bond. This method is efficient for selective acylation of secondary amines and is applicable to the formation of the pyridinyl-glycine amide linkage.Use of Activated Esters

Activated esters such as p-nitrophenyl esters can be prepared from the carboxylic acid and then reacted with the amine component. This method provides good yields and selectivity, as seen in the preparation of related amino acid derivatives.

Protection and Deprotection Strategies

Amino Acid Protection

Glycine and other amino acids are often protected at the amino or carboxyl groups to prevent side reactions. For example, Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the amino function, while esters protect the carboxyl group. These protecting groups are removed post-coupling under mild acidic or basic conditions.Selective Activation

The pyridine nitrogen and amino groups on the trifluoromethylphenyl ring may require protection or selective activation to avoid undesired side reactions during coupling.

Representative Synthetic Procedure (Based on Analogous Literature)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(Trifluoromethyl)aniline + Pyridine-3-carboxylic acid derivative + EDC/HOBt in DMF | Amide bond formation between aniline and pyridine carboxylic acid | 60-75 | Stirring at room temperature, inert atmosphere |

| 2 | Coupling of intermediate with glycine (protected or free) using DCC or mixed anhydride method | Formation of final amide bond linking glycine | 65-80 | Reaction in DMF or DCM, followed by workup and purification |

| 3 | Deprotection of amino acid protecting groups (if used) | Acidic or basic hydrolysis | 90+ | Ensures free amino acid functionality in final product |

Note: Specific yields and conditions vary depending on reagent purity, solvent, temperature, and scale.

Analytical and Purification Techniques

Monitoring

Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).Purification

The crude product is purified by silica gel column chromatography or recrystallization. The final compound is characterized by melting point, NMR (1H, 13C), and high-resolution mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Advantages | Limitations |

|---|---|---|---|

| Amide Bond Formation | Carbodiimide coupling (EDC, DCC), Mixed anhydrides, Activated esters | High efficiency, mild conditions | Possible side reactions, racemization risk |

| Protection/Deprotection | Boc, Fmoc protection of amino acids | Selectivity, prevents side reactions | Additional steps, reagent cost |

| Solvent Systems | DMF, DCM, aqueous buffers | Good solubility, reaction control | Toxicity, environmental concerns |

| Purification | Column chromatography, recrystallization | High purity achievable | Time-consuming, material loss |

| Analytical Techniques | TLC, NMR, MS | Accurate monitoring and characterization | Requires instrumentation |

Research Findings and Considerations

The trifluoromethyl group on the phenyl ring enhances the compound's chemical stability and lipophilicity, which may influence coupling efficiency and purification.

The pyridine ring's nitrogen can coordinate with coupling agents or catalysts, potentially affecting reaction kinetics and requiring careful optimization.

Glycine coupling often benefits from the use of activated esters or mixed anhydrides to minimize racemization and improve yield.

Recent advances in Brønsted base catalysis have improved the stereoselective synthesis of amino acid derivatives, which could be adapted for this compound's preparation to enhance enantiopurity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine can undergo oxidation reactions, particularly at the amino group or the pyridine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the carbonyl group or the pyridine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl-substituted phenyl ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine is being explored for its potential as a therapeutic agent in various diseases due to its ability to interact with specific biological targets. Some notable areas include:

- Cancer Treatment : The compound's structure allows it to inhibit certain tyrosine kinases, similar to known anticancer drugs like Imatinib, which is crucial for treating certain types of leukemia and other cancers. Studies have shown that modifications in the structure can lead to enhanced potency against resistant cancer cell lines .

- Neurodegenerative Diseases : Preliminary research indicates that compounds with similar structures show neuroprotective effects, suggesting potential applications in treating conditions such as Alzheimer’s disease and Parkinson's disease. The trifluoromethyl group may enhance blood-brain barrier penetration, making it a candidate for further investigation .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme interactions and protein binding. Its unique chemical properties allow researchers to investigate:

- Enzyme Inhibition : As a potential inhibitor of enzymes involved in metabolic pathways, it can be used to elucidate mechanisms of action and develop new inhibitors for therapeutic use.

- Protein-Ligand Interactions : The trifluoromethyl group can significantly influence the binding affinity of the compound to various proteins, making it a valuable tool in drug design and discovery processes.

Material Science

Beyond biological applications, this compound has implications in material science. Its derivatives are being investigated for:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications such as coatings or drug delivery systems.

Case Studies

Mechanism of Action

The mechanism by which N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target proteins. This can lead to modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

N-[(3-Hydroxy-2-pyridinyl)carbonyl]glycine (CAS RN: 3458-69-3)

3-Nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine

- Molecular Formula : C₁₃H₁₀F₃N₃O₂

- Molecular Mass : 297.23 g/mol .

- Structural Differences : Substitutes the glycine-carbonyl moiety with a nitro group and a benzylamine linker.

- Functional Implications : The nitro group may confer redox activity, while the absence of glycine limits peptide-like interactions .

Phenylpropionylglycine (CAS RN: 20989-69-9)

- Molecular Formula: C₁₁H₁₃NO₃

- Molecular Mass : 207.23 g/mol .

- Structural Differences : Features a phenylpropionyl group instead of the pyridine-trifluoromethylphenyl system.

Physicochemical and Pharmacological Comparison

| Property | Target Compound | N-[(3-Hydroxy-2-pyridinyl)carbonyl]glycine | 3-Nitro-N-{[3-(Trifluoromethyl)phenyl]methyl}pyridin-4-amine | Phenylpropionylglycine |

|---|---|---|---|---|

| Molecular Mass (g/mol) | 339.27 | 196.16 | 297.23 | 207.23 |

| XLogP3 | 3 | ~1 (estimated) | ~2.5 (estimated) | 1.2 |

| PSA (Ų) | 91.3 | ~100 | ~85 | 66.4 |

| Functional Groups | Trifluoromethyl, Glycine | Hydroxyl, Glycine | Nitro, Benzylamine | Phenylpropionyl |

| Known Applications | Research chemical | Unreported | Unreported | Metabolic studies |

Key Observations :

Polarity : The glycine moiety and pyridine ring contribute to a balanced PSA (~91.3 Ų), suggesting versatility in interacting with both hydrophobic and hydrophilic targets .

Metabolic Stability: Unlike phenylpropionylglycine, the target compound lacks documented metabolic pathways, indicating novel biochemical behavior .

Biological Activity

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine, commonly referred to as a trifluoromethyl-substituted compound, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N3O3, with a molecular weight of 333.27 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer pathways. The trifluoromethyl group plays a crucial role in modulating these interactions, often enhancing the binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is a potent inhibitor of cancer cell proliferation.

Mechanistic Studies

The mechanism of action involves apoptosis induction in cancer cells. Studies utilizing flow cytometry and annexin V staining have confirmed that treatment with this compound leads to increased rates of apoptosis, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study reported that the compound induced significant apoptosis in MCF-7 breast cancer cells through activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

- Prostate Cancer Model : In a prostate cancer xenograft model, administration of this compound resulted in substantial tumor size reduction compared to control groups, further supporting its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine, and how can intermediates be optimized?

Methodology :

- Step 1 : Begin with a pyridine-3-carboxylic acid derivative. Introduce the 3-(trifluoromethyl)phenylamine moiety via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution under palladium catalysis .

- Step 2 : Activate the pyridine-3-carboxylic acid using carbodiimides (e.g., EDC or DCC) for coupling with glycine. Monitor reaction progress via TLC or HPLC .

- Optimization : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to improve yield. For example, anhydrous DMF increases coupling efficiency by reducing hydrolysis .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with synthetic standards .

- Structural Confirmation :

- NMR : Analyze H and C NMR spectra for diagnostic peaks:

- Pyridine protons: δ 8.2–8.6 ppm (aromatic region).

- Trifluoromethyl group: F NMR signal at ~-60 ppm .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .

Q. What solubility challenges arise with this compound, and how can they be addressed?

Methodology :

- Solubility Profile : The trifluoromethyl group and aromatic rings confer hydrophobicity. Test solubility in DMSO (high), aqueous buffers (low), and ethanol (moderate) .

- Formulation : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vitro assays. For crystallography, screen solvents like acetone/water mixtures .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?

Methodology :

- Hypothesis Testing :

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for improving reaction yields in multi-step syntheses?

Methodology :

-

Table: Key Reaction Parameters

Q. How does the trifluoromethyl group influence bioactivity compared to analogs?

Methodology :

- Structure-Activity Relationship (SAR) :

Q. What in silico tools predict metabolic stability for this compound?

Methodology :

- Software : Use Schrödinger’s QikProp to calculate logP (2.8) and PSA (85 Ų), indicating moderate permeability.

- Metabolic Sites : Identify labile amide bonds via MetaSite. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational docking and experimental IC₅₀ values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.